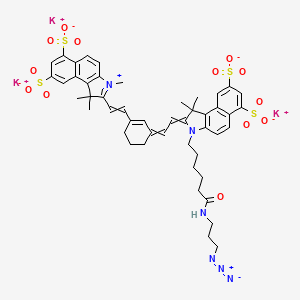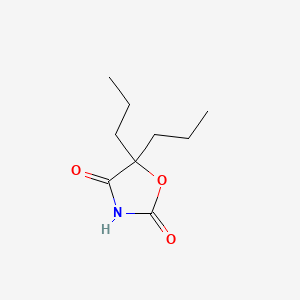
2,4-Oxazolidinedione, 5,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- can be achieved through various methods. One common approach involves the reaction of dipropylglycolamide with ethyl chlorocarbonate in the presence of toluene . Another method includes the use of tetraethyl ammonium hydrogen carbonate (TEAHC) as a reagent, although this requires extremely anhydrous conditions . Industrial production methods often involve the use of dialkali salt intermediates for direct C-alkylation of 2,4-oxazolidinedione .
Analyse Des Réactions Chimiques
2,4-Oxazolidinedione, 5,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinediones.
Applications De Recherche Scientifique
2,4-Oxazolidinedione, 5,5-dipropyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its use in the treatment of epilepsy and other neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,4-Oxazolidinedione, 5,5-dipropyl- involves the inhibition of specific molecular targets. For instance, oxazolidinediones are known to inhibit T-type calcium currents in thalamic neurons, which is crucial for their anticonvulsant effects . This inhibition reduces corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .
Comparaison Avec Des Composés Similaires
2,4-Oxazolidinedione, 5,5-dipropyl- can be compared with other similar compounds such as:
Dimethadione: Another oxazolidinedione derivative with anticonvulsant properties.
Ethadione: Known for its use in the treatment of epilepsy.
Paramethadione: Similar in structure and used for its anticonvulsant effects.
Trimethadione: Widely used in the treatment of absence seizures.
These compounds share similar core structures but differ in their specific substituents, leading to variations in their pharmacological activities and applications.
Propriétés
Numéro CAS |
512-12-9 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5,5-dipropyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-5-9(6-4-2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
Clé InChI |
BVTOXVHDKWVNBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)NC(=O)O1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


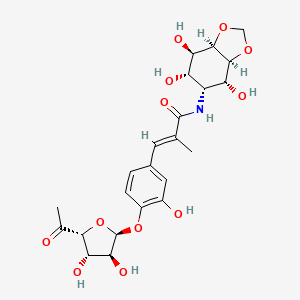
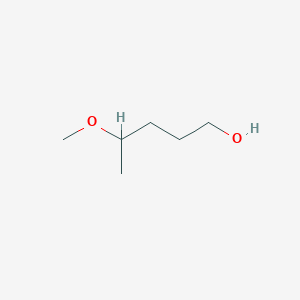
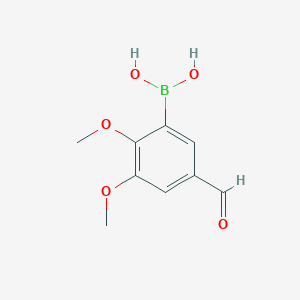
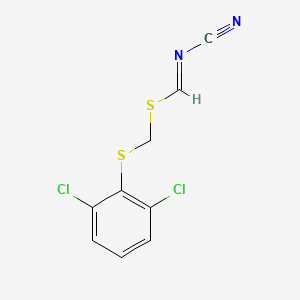
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
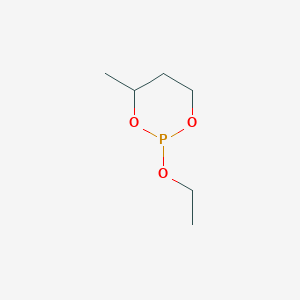
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
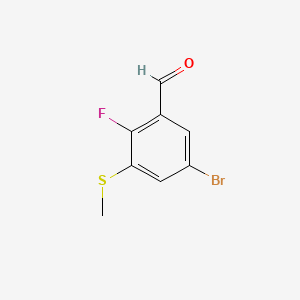
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
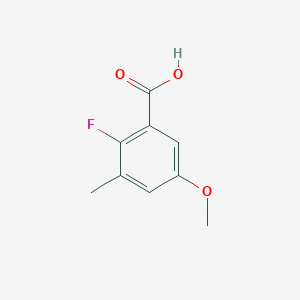
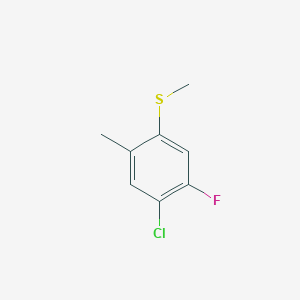
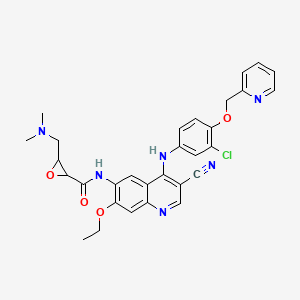
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
